HDAC6 Inhibitory Activity of 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine Compared to Class-Leading Oxadiazole HDAC6 Inhibitors
In a biochemical assay measuring inhibition of HDAC6, 5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-amine exhibited an IC50 of 1,230 nM [1]. While this value is substantially higher than that of optimized clinical candidates such as the oxadiazole-based HDAC6 inhibitor compound 5g (IC50 = 4 nM against recombinant human HDAC6) [2], the 3,4-dimethylbenzyl variant provides a well-defined starting point for fragment-based or scaffold-hopping design. The 307-fold difference in potency illustrates the critical influence of the specific substitution pattern and linker groups on HDAC6 engagement, underscoring the value of this compound as a baseline comparator for SAR expansion.
| Evidence Dimension | HDAC6 Inhibition (IC50) |
|---|---|
| Target Compound Data | 1,230 nM (1.23 µM) |
| Comparator Or Baseline | Oxadiazole HDAC6 inhibitor compound 5g IC50 = 4 nM (US10227295) |
| Quantified Difference | 307.5-fold lower potency for the target compound vs. optimized lead |
| Conditions | Inhibition of HDAC6 (unknown origin) preincubated for 5 mins followed by substrate addition and measured after 30 mins by multimode microplate reader (BindingDB). Comparator assay used recombinant human HDAC6 expressed in HEK293T/17 cells with Ac-GAK(Ac)-AMC substrate preincubated for 10 mins. |
Why This Matters
The quantitative gap defines this compound's role not as a drug candidate but as an essential SAR probe, enabling researchers to measure the impact of incremental structural modifications on HDAC6 potency.
- [1] BindingDB Entry BDBM50591125 (CHEMBL5177261). 5-(3,4-Dimethylbenzyl)-1,3,4-oxadiazol-2-amine: IC50 = 1,230 nM for HDAC6. View Source
- [2] BindingDB Entry BDBM50398716 (CHEMBL2179618). Oxadiazole compound 5g: IC50 = 4 nM for HDAC6. US10227295. View Source
